molecular formula C18H14Cl2N2OS B2969185 3-(3,4-dichlorobenzoyl)-2,2-dimethyl-5-phenyl-2,3-dihydro-4H-imidazole-4-thione CAS No. 899917-92-1

3-(3,4-dichlorobenzoyl)-2,2-dimethyl-5-phenyl-2,3-dihydro-4H-imidazole-4-thione

Cat. No. B2969185
CAS RN: 899917-92-1
M. Wt: 377.28
InChI Key: JMYAVCVEVHMJBY-UHFFFAOYSA-N
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Description

3-(3,4-dichlorobenzoyl)-2,2-dimethyl-5-phenyl-2,3-dihydro-4H-imidazole-4-thione, also known as DIBAL-H, is a chemical compound that is widely used in the field of organic chemistry. This compound is used as a reducing agent and is known for its ability to reduce various functional groups, including esters, ketones, and nitriles.

Scientific Research Applications

Synthesis and Characterization

Imidazole derivatives are synthesized and characterized for their potential applications. For instance, Salman, Abdel-Aziem, and Alkubbat (2015) discussed the synthesis of new 2-substituted imidazole derivatives, highlighting their antimicrobial activities against a range of bacteria and fungi, suggesting their application in developing antimicrobial agents (Salman, Abdel-Aziem, & Alkubbat, 2015).

Corrosion Inhibition

Arylamino substituted mercaptoimidazole derivatives, similar in structure to the queried compound, have been studied for their corrosion inhibition properties for carbon steel in acidic media. Duran, Yurttaş, and Duran (2021) found these derivatives to act as mixed-type inhibitors, with efficiency following a specific order, indicating their application in corrosion protection technologies (Duran, Yurttaş, & Duran, 2021).

Molecular Structure and Reactivity

The reactivity and molecular structure of imidazole derivatives have been extensively studied. Mlostoń, Gendek, Linden, and Heimgartner (2008) explored the ambivalent nucleophilicity of 1,4,5-trisubstituted imidazole-2-thiones, showing how they react with electrophilic reagents, which could be leveraged in synthetic chemistry for the development of novel compounds with tailored properties (Mlostoń, Gendek, Linden, & Heimgartner, 2008).

Luminescence and Sensing Applications

Imidazole derivatives are also investigated for their luminescence and sensing capabilities. Shi, Zhong, Guo, and Li (2015) synthesized lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate, demonstrating their potential as fluorescence sensors for detecting benzaldehyde-based derivatives (Shi, Zhong, Guo, & Li, 2015).

Catalytic Activity

The catalytic activities of imidazole and thione complexes, particularly in the context of rhodium(I) complexes, have been explored by Neveling, Julius, Cronje, Esterhuysen, and Raubenheimer (2005). Their study provides insights into the trans influence of thione ligands, which is smaller than that of carbenes but larger than that shown by imines and chloride, indicating the potential of these complexes in catalytic processes (Neveling, Julius, Cronje, Esterhuysen, & Raubenheimer, 2005).

properties

IUPAC Name

(3,4-dichlorophenyl)-(2,2-dimethyl-4-phenyl-5-sulfanylideneimidazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2OS/c1-18(2)21-15(11-6-4-3-5-7-11)17(24)22(18)16(23)12-8-9-13(19)14(20)10-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYAVCVEVHMJBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=S)N1C(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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